molecular formula C7H9N3O4 B12315974 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid

Cat. No.: B12315974
M. Wt: 199.16 g/mol
InChI Key: QXWHDSPMBIHHBG-UHFFFAOYSA-N
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Description

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid is a complex organic compound with the molecular formula C7H9N3O4 and a molecular weight of 199.16 g/mol . This compound is part of the triazolo-morpholine family, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triazole derivative with a morpholine derivative in the presence of a suitable catalyst . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps such as purification through recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid is unique due to its specific combination of the triazole and morpholine rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)acetic acid

InChI

InChI=1S/C7H9N3O4/c11-6(12)3-10-7(13)9-1-2-14-4-5(9)8-10/h1-4H2,(H,11,12)

InChI Key

QXWHDSPMBIHHBG-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=NN(C(=O)N21)CC(=O)O

Origin of Product

United States

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